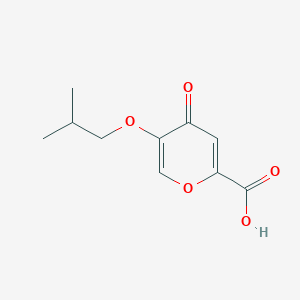methanone CAS No. 920286-55-1](/img/structure/B12624271.png)
[2-(5-Bromofuran-2-yl)-1H-benzimidazol-6-yl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromofuran-2-yl)-1H-benzimidazol-6-ylmethanone is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
The synthesis of 2-(5-Bromofuran-2-yl)-1H-benzimidazol-6-ylmethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromofuran-2-carboxylic acid and o-phenylenediamine.
Cyclization: The first step involves the cyclization of o-phenylenediamine with 5-bromofuran-2-carboxylic acid to form the benzimidazole ring.
Chemical Reactions Analysis
2-(5-Bromofuran-2-yl)-1H-benzimidazol-6-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups using nucleophilic substitution reactions. .
Scientific Research Applications
This compound has several scientific research applications, including:
Medicinal Chemistry: It has been studied for its potential as a protein tyrosine kinase inhibitor, which makes it a candidate for anticancer drug development.
Biological Studies: The compound’s ability to inhibit specific enzymes has made it useful in studying various biological pathways and mechanisms.
Industrial Applications: It can be used in the synthesis of other complex molecules and materials, making it valuable in industrial chemistry.
Mechanism of Action
The mechanism of action of 2-(5-Bromofuran-2-yl)-1H-benzimidazol-6-ylmethanone involves its interaction with protein tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signal transduction pathways that regulate cell proliferation, growth, and differentiation. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar compounds to 2-(5-Bromofuran-2-yl)-1H-benzimidazol-6-ylmethanone include:
5-Bromo-1-benzofuran-2-ylmethanone: This compound shares a similar structure but lacks the benzimidazole ring, which may result in different biological activities.
2-(5-Bromofuran-2-yl)-1H-benzimidazol-5-ylmethanone: This is a closely related compound with a slight variation in the position of the substituents, which can affect its chemical properties and biological activities.
Properties
CAS No. |
920286-55-1 |
|---|---|
Molecular Formula |
C18H11BrN2O2 |
Molecular Weight |
367.2 g/mol |
IUPAC Name |
[2-(5-bromofuran-2-yl)-3H-benzimidazol-5-yl]-phenylmethanone |
InChI |
InChI=1S/C18H11BrN2O2/c19-16-9-8-15(23-16)18-20-13-7-6-12(10-14(13)21-18)17(22)11-4-2-1-3-5-11/h1-10H,(H,20,21) |
InChI Key |
LZHFOGYFFSTASS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)C4=CC=C(O4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


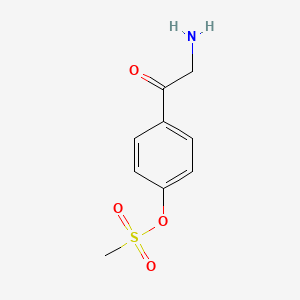
![2-{[1-(Methoxymethyl)cyclohexyl]methyl}naphthalen-1-ol](/img/structure/B12624192.png)
![5-(4-Methylpiperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12624205.png)
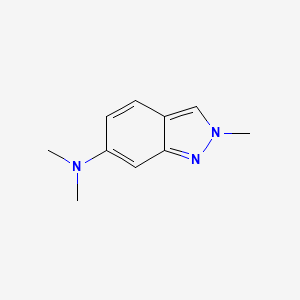
![3-(5'-Bromo-3',4-dihexyl[2,2'-bithiophen]-5-yl)-9-ethyl-9H-carbazole](/img/structure/B12624209.png)
![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one](/img/structure/B12624213.png)
![3-[(4-Hydroxyphenyl)sulfanyl]butanoic acid](/img/structure/B12624216.png)
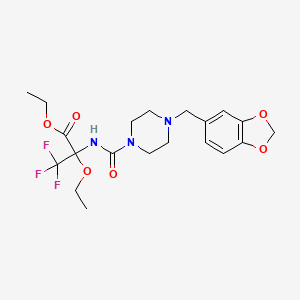
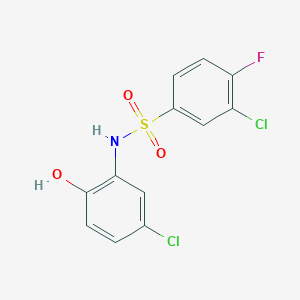
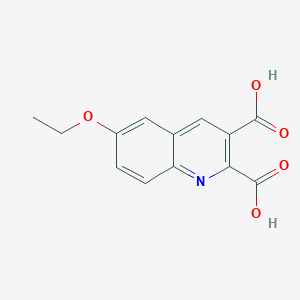
![5-(4-bromophenyl)-3-(2-hydroxy-5-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12624233.png)
![8-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carboxylic acid](/img/structure/B12624238.png)
![2-[4-(Trifluoromethyl)phenyl]chloriren-1-ium](/img/structure/B12624243.png)
